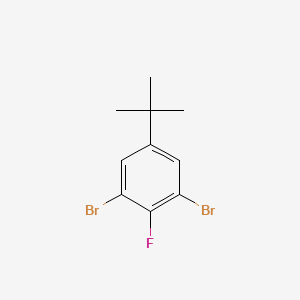

1,3-Dibromo-5-tert-butyl-2-fluorobenzene

Description

1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a substituted benzene derivative featuring bromine atoms at positions 1 and 3, a fluorine atom at position 2, and a bulky tert-butyl group at position 5. The tert-butyl group confers significant steric hindrance and electron-donating effects, while bromine and fluorine contribute electron-withdrawing properties.

Properties

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2F/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVYFAKRVXKBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101232588 | |

| Record name | 1,3-Dibromo-5-(1,1-dimethylethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-89-9 | |

| Record name | 1,3-Dibromo-5-(1,1-dimethylethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-(1,1-dimethylethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-tert-butyl-2-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of tert-butylbenzene derivatives. One common method involves the bromination of 1,3-dibromo-5-tert-butylbenzene followed by fluorination using a suitable fluorinating agent . The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-tert-butyl-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Reduction Reactions: Lithium aluminum hydride in ether solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of 1,3-dibromo-5-tert-butylbenzene.

Scientific Research Applications

1,3-Dibromo-5-tert-butyl-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-tert-butyl-2-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1,3-Dibromo-2-chloro-5-fluorobenzene (CAS: 179897-89-3)

Structural Differences :

- Substituents : Chlorine at position 2 instead of fluorine; fluorine at position 5 instead of tert-butyl.

- Molecular Formula : C₆H₂Br₂ClF.

- Molecular Weight : ~299.5 g/mol.

Key Comparisons :

- Electronic Effects : The chlorine atom (electron-withdrawing) reduces electron density at the ortho/para positions compared to the tert-butyl group (electron-donating) in the target compound. This affects electrophilic substitution reactivity.

- Applications : Likely used as a precursor in halogen-exchange reactions or cross-coupling chemistry due to its simpler substitution pattern.

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)

Structural Differences :

- Substituents : A difluoromethoxy-linked bromodifluorophenyl group replaces the tert-butyl and fluorine in the target compound.

- Molecular Formula : C₁₃H₄BrF₇O.

- Molecular Weight : 389.06 g/mol.

Key Comparisons :

- Electronegativity and Stability : The trifluorobenzene core and multiple fluorine substituents enhance electronegativity and resistance to nucleophilic attack compared to the target compound.

- Lipophilicity: Higher XLogP3 (5.3) indicates greater lipophilicity due to fluorinated groups, making it suitable for applications in hydrophobic environments (e.g., liquid crystal monomers) .

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS: 330183-92-1)

Structural Differences :

- Substituents : Diselanyl and methyl groups replace bromine and fluorine; selenium is present.

- Molecular Formula : C₂₄H₃₄Se₂.

- Molecular Weight : 480.45 g/mol.

Key Comparisons :

- Reactivity : Selenium introduces redox-active properties, enabling catalytic or antioxidant applications, unlike the halogen-dominated reactivity of the target compound.

- Steric Profile : Dual tert-butyl groups create steric environments similar to the target compound but with enhanced thermal stability due to selenium’s larger atomic radius .

- Applications: Potential use in organometallic catalysis or as a ligand in coordination chemistry.

Data Table: Comparative Properties

Research Findings and Implications

- Electronic Effects : The tert-butyl group in the target compound enhances electron density at the meta position, directing electrophilic attacks to the para position, unlike the chlorine-substituted analog, which favors ortho/para substitution .

- Thermal Stability : Compounds with tert-butyl groups (e.g., the target and CAS 330183-92-1) exhibit superior thermal stability compared to fluorinated analogs, as seen in their storage conditions (low temperature required for CAS 511540-64-0) .

- Synthetic Utility : Bromine in the target compound and CAS 179897-89-3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while selenium in CAS 330183-92-1 enables redox-driven transformations .

Biological Activity

1,3-Dibromo-5-tert-butyl-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

This compound is characterized by the following chemical structure:

This compound features two bromine atoms and one fluorine atom attached to a benzene ring, along with a tert-butyl group. The presence of these halogens significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 18 | 40 |

These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.

Case Study : In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The compound's mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The halogen atoms may facilitate binding to nucleophilic sites on proteins or nucleic acids, thereby influencing various biochemical pathways.

Molecular Interactions

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.

- Receptor Binding : It may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound exhibits promising biological activity, it also presents some toxicity concerns. In animal studies, high doses led to liver and kidney toxicity. Therefore, further research is necessary to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dibromo-5-tert-butyl-2-fluorobenzene?

The synthesis typically involves halogenation and substitution reactions on a pre-functionalized benzene ring. A plausible route includes:

- Step 1 : Introduction of the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Step 2 : Sequential bromination using Br₂ in the presence of a directing group (e.g., fluorine) to achieve regioselective 1,3-dibromination.

- Step 3 : Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) at the ortho position . Key validation: Monitor reaction progress using GC-MS or ¹H NMR to confirm intermediate structures and purity.

Q. How can the purity and structural integrity of this compound be verified?

Methodological approaches include:

- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research use) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet, aromatic protons split by fluorine coupling) .

- Elemental Analysis : Quantify Br and F content to validate stoichiometry .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during functionalization of this compound?

The tert-butyl group imposes steric hindrance, while fluorine acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. For example:

- Suzuki Coupling : Bromine at position 1 reacts preferentially with aryl boronic acids due to lower steric hindrance compared to position 3.

- Nucleophilic Aromatic Substitution : Fluorine at position 2 deactivates the ring, but bromide leaving groups at positions 1 and 3 can be displaced under harsh conditions (e.g., Cu catalysis at 120°C) . Mitigation Strategy: Use computational tools (DFT calculations) to predict reactivity or employ protecting groups for selective transformations .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Steric Effects : The tert-butyl group at position 5 hinders access to adjacent bromine atoms, reducing reaction rates in Stille or Negishi couplings.

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the adjacent bromine, favoring oxidative addition in Pd-catalyzed reactions. Experimental Design: Compare reaction yields using bulky (e.g., XPhos) vs. smaller (e.g., PPh₃) ligands to balance steric demands .

Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- High-Resolution Mass Spectrometry (HRMS) : Identify byproducts (e.g., debrominated or dimerized species).

- X-Ray Crystallography : Confirm crystal packing effects caused by the tert-butyl group, which may influence solubility and reactivity .

- Kinetic Studies : Track intermediate formation via in situ IR or UV-Vis spectroscopy to pinpoint side reactions .

Applications in Academic Research

Q. How is this compound utilized in synthesizing complex organic architectures?

It serves as a versatile building block for:

- Ligand Synthesis : Bromides can be replaced with phosphine or amine groups for transition-metal catalysts.

- Polymer Chemistry : Incorporation into fluorinated polymers via step-growth polymerization, leveraging thermal stability from the tert-butyl group . Case Study: A 2024 study used it to prepare liquid crystals with tunable mesophases by substituting bromine with alkoxy chains .

Q. What role does it play in studying halogen-bonding interactions?

The bromine atoms act as halogen bond donors, forming non-covalent interactions with electron-rich acceptors (e.g., pyridines). Applications include:

- Cocrystal Engineering : Design materials with tailored photophysical properties.

- Biological Probes : Study protein-ligand interactions via halogen bonding in enzyme active sites .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.